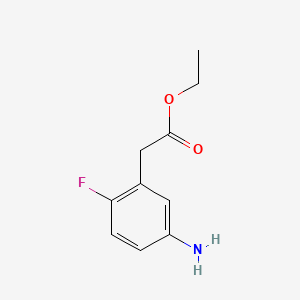

Ethyl 2-(5-amino-2-fluorophenyl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(5-amino-2-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-2-14-10(13)6-7-5-8(12)3-4-9(7)11/h3-5H,2,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGIHBIWDVOKEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Ethyl 2 5 Amino 2 Fluorophenyl Acetate and Its Analogs

Retrosynthetic Analysis and Precursor Design Strategies

A logical retrosynthetic disconnection of ethyl 2-(5-amino-2-fluorophenyl)acetate points towards several key precursors. The primary bond cleavage occurs at the C-C bond between the phenyl ring and the acetate (B1210297) moiety, and at the C-N bond of the aniline (B41778). This approach allows for the separate synthesis and subsequent coupling of the aromatic and aliphatic fragments.

The synthesis of the 2-fluorophenylacetic acid core is a critical first step. One common approach involves the use of fluorinated benzene (B151609) derivatives. For instance, the Ullmann coupling can be employed to synthesize ethyl 2,2-difluoro-2-(p-tolyl)acetate, which can then be further functionalized. nih.gov Another strategy involves the ortho-vinylation of a protected N-Boc-2-bromophenylalanine via a Stille coupling reaction, followed by hydroboration to yield the desired substituted phenylalanine derivative. beilstein-journals.org

The introduction of the fluorine atom often utilizes commercially available fluorinated starting materials. For example, 2,5-difluorophenylalanine derivatives have been synthesized by coupling commercially available aldehyde 55 with N-Boc phosphonate (B1237965) glycinate. beilstein-journals.org

The introduction of the amino group, particularly in a stereocontrolled manner for chiral analogs, is a significant challenge. Several methods have been developed to address this. Asymmetric hydrogenation of enamines is a powerful technique to produce N-Boc-protected (R)-2,5-difluorophenylalanine ester with high enantiomeric excess. beilstein-journals.org

Enzymatic methods also offer a green and highly selective alternative. Lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts has been shown to produce β-fluorophenyl-substituted β-amino acid enantiomers with excellent enantiomeric excess and good chemical yields. mdpi.com Another biocatalytic approach involves the use of transaminases for the asymmetric amination of keto acids, which can be a greener alternative to traditional chemical methods. researchgate.net Nitroreductase enzymes are also being explored for the reduction of nitroaromatics to anilines, offering a sustainable alternative to precious metal catalysts. acs.org

The final step in the synthesis is often the esterification of the carboxylic acid. In complex molecules, mild and efficient esterification methods are crucial to avoid side reactions. The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. masterorganicchemistry.com However, for more sensitive substrates, other techniques are preferred.

The Mitsunobu reaction, using a phosphine (B1218219) and an azodicarboxylate, allows for esterification with inversion of configuration, which can be advantageous in certain synthetic routes. rug.nl Another approach involves the use of activating agents like N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) in the presence of a base, which enables the synthesis of esters under mild conditions. organic-chemistry.org For fluorinated aromatic carboxylic acids, UiO-66-NH2 has been used as a heterogeneous catalyst for methyl esterification, offering a reduction in reaction time compared to traditional methods. researchgate.net

Modern Catalytic Systems and Reaction Conditions

The development of novel catalytic systems has revolutionized the synthesis of complex organic molecules, including this compound and its analogs.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds. The Buchwald-Hartwig amination, for instance, is a powerful method for coupling amines with aryl halides. researchgate.net This reaction has been successfully applied to synthesize 5-(2-bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogs. researchgate.net

Palladium catalysts are also used for the synthesis of 2-alkyl-2-arylcyanoacetates through enolate arylation followed by in situ alkylation. nih.gov Furthermore, palladium-catalyzed sequential annulation of imines with internal alkynes can be used to construct complex heterocyclic structures, such as tetracyclic 5-azaindole (B1197152) analogs. lookchemmall.com Palladium-catalyzed aminocarbonylation of iodoalkenes is another efficient method for synthesizing carboxamides. d-nb.info

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium acetate, BINAP, Cs2CO3 | Aryl bromides, Amines | Aryl amines | researchgate.net |

| Enolate Arylation/Alkylation | Pd(OAc)2/DPPF | Aryl bromides, Cyanoacetates, Alkyl halides | 2-Alkyl-2-arylcyanoacetates | nih.gov |

| Sequential Annulation | Pd(OAc)2, n-Bu4NCl, Et3N | Imines, Internal alkynes | Tetracyclic 5-azaindoles | lookchemmall.com |

| Aminocarbonylation | Palladium(II) acetate, Triphenylphosphine | Iodoalkenes, Amines, CO | Carboxamides | d-nb.info |

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to metal-catalyzed reactions. nih.govcapes.gov.br Organocatalysis utilizes small organic molecules to catalyze chemical transformations, often with high enantioselectivity. nih.gov These catalysts have been successfully employed in a variety of C-C bond-forming reactions. nih.govcapes.gov.br

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and environmental friendliness. nih.govresearchgate.net Enzymes such as lipases, transaminases, and nitroreductases have been used for the synthesis of chiral amines and amino acids. mdpi.comresearchgate.netacs.org The development of non-natural enzymatic reactions, such as "ene"-reductase catalyzed asymmetric hydroalkylation, is expanding the scope of biocatalysis for C-C bond formation. nih.gov Furthermore, the genetic incorporation of noncanonical amino acids into enzymes is a promising strategy for creating novel biocatalysts with tailored functionalities. acs.org

| Catalytic System | Advantages | Examples of Application | Reference |

|---|---|---|---|

| Palladium Catalysis | High efficiency, Broad substrate scope | Buchwald-Hartwig amination, Suzuki coupling | researchgate.net |

| Organocatalysis | Metal-free, Enantioselective | Asymmetric C-C bond formation | nih.govcapes.gov.br |

| Biocatalysis | High selectivity, Mild conditions, Sustainable | Enzymatic resolution of amines, Asymmetric amination | mdpi.comacs.orgnih.govresearchgate.net |

Sustainable and Green Chemical Synthesis Approaches

The principles of green chemistry are increasingly integral to the synthesis of pharmaceutical intermediates, aiming to reduce environmental impact and enhance safety. mdpi.com In the context of this compound, sustainable approaches focus on alternative reagents, energy-efficient processes, and the use of environmentally benign solvents.

A key transformation in the synthesis is the reduction of the nitro group in a precursor like Ethyl 2-(2-fluoro-5-nitrophenyl)acetate. Traditional methods often employ reagents that are effective but pose environmental or safety concerns. Green chemistry offers several alternatives. One prominent method is the use of iron powder in the presence of an acid or an ammonium (B1175870) salt. mdpi.com The Fe/NH₄Cl system in an ethanol/water solvent mixture is a robust and environmentally safer method for selectively reducing aromatic nitro groups. mdpi.com This approach avoids the use of heavy metal catalysts and proceeds efficiently to yield a pure product, often minimizing the need for extensive chromatographic purification. mdpi.com

The use of continuous-flow microreactors represents a significant technological advancement in green chemistry. beilstein-journals.org Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is particularly beneficial for managing highly exothermic reactions, such as nitrations or reductions. beilstein-journals.orgresearchgate.net This technology can enhance safety, improve yield, and allow for easier scalability. researchgate.net For the synthesis of fluorinated amines and their precursors, flow systems can be combined with inline analysis techniques like NMR, allowing for real-time monitoring and optimization of the reaction process. rsc.org

Solvent choice is another cornerstone of green synthesis. Replacing conventional volatile organic solvents with greener alternatives like cyclopentyl methyl ether (CPME) or utilizing aqueous solvent systems can significantly reduce the environmental footprint of the synthesis. Furthermore, solvent-free or mechanochemical methods, such as grinding, are emerging as powerful green techniques that eliminate solvent use entirely, reduce waste, and can lead to shorter reaction times and high yields. mdpi.commdpi.com While not yet specifically documented for this compound, the principles are widely applicable in pharmaceutical synthesis. mdpi.com

Biocatalysis, using enzymes to perform specific chemical transformations, is another frontier in green synthesis. researchgate.net Enzymes operate under mild conditions and exhibit high selectivity, potentially offering a clean alternative for steps like esterification or the reduction of the nitro group. researchgate.net

Optimization of Synthetic Pathways and Reaction Yields

Optimizing a synthetic route involves systematically adjusting reaction conditions to maximize product yield and purity while minimizing costs and waste. A critical precursor for the target compound is 2-fluoro-5-nitroaniline (B1294389). The synthesis of this intermediate from 2,4-dinitrofluorobenzene provides a clear example of process optimization. By altering the reaction medium and reducing agent, the yield can be dramatically improved.

Patented methods demonstrate that the selective reduction of one nitro group in 2,4-dinitrofluorobenzene is highly dependent on the reaction conditions. As detailed in the table below, changing the solvent and acid system from aqueous hydrochloric acid to acetic acid boosted the yield of 2-fluoro-5-nitroaniline from approximately 50% to 79%. google.com

Table 1: Optimization of 2-fluoro-5-nitroaniline Synthesis

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield of 2-fluoro-5-nitroaniline | Reference |

|---|---|---|---|---|---|

| 2,4-dinitrofluorobenzene | Iron powder, conc. HCl | Water | Reflux, 10 minutes | 49% | google.com |

| 2,4-dinitrofluorobenzene | Iron powder, conc. HCl | Water | Reflux, 2 hours | 50% | google.com |

Iii. Chemical Reactivity and Transformation Pathways of Ethyl 2 5 Amino 2 Fluorophenyl Acetate

Reactions Involving the Ethyl Ester Functionality

The ethyl ester group is a versatile handle for molecular modification, susceptible to nucleophilic acyl substitution and reduction reactions.

Transesterification, the process of exchanging the ethyl group of the ester with another alcohol, is a fundamental reaction for modifying the ester functionality. This reaction is typically catalyzed by acids or bases, or mediated by enzymes. For instance, the transesterification of similar ethyl esters, such as ethyl acetate (B1210297), has been demonstrated with various alcohols. mdpi.compsu.edu The use of solid catalysts like Na2Si2O5 has also been reported for the transesterification of ethyl acetate, offering milder reaction conditions.

The efficiency of transesterification can be influenced by the nature of the alcohol and the catalyst used. While specific data on Ethyl 2-(5-amino-2-fluorophenyl)acetate is limited, the general principles of transesterification of aromatic esters are well-established. organic-chemistry.org

Table 1: Examples of Transesterification of Ethyl Esters

| Ester Substrate | Alcohol | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl Acetate | Methanol | Na2Si2O5 | 65 °C | Methyl Acetate | ~70% | |

| Sunflower Oil | Ethanol | NaOH | 80 °C, 2.5 h | Fatty Acid Ethyl Esters | 81.4% | mdpi.com |

| Rapeseed Oil | Ethanol | NaOCH3 | Room Temp | Fatty Acid Ethyl Esters | High | psu.edu |

The ethyl ester group can be selectively reduced to the corresponding primary alcohol, 2-(5-amino-2-fluorophenyl)ethanol, or under more controlled conditions, to the aldehyde. Common reducing agents for the conversion of esters to alcohols include lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4), often in the presence of an activating agent or in a suitable solvent system. For example, the reduction of aromatic methyl esters to their corresponding alcohols has been achieved in high yields using a sodium borohydride-THF-methanol system.

The selective reduction of the ester in the presence of other functional groups, such as the nitro group in a precursor molecule, is a valuable synthetic strategy. For instance, the nitro group of ethyl 2-(4-nitrophenoxy)acetate has been selectively reduced using NH4Cl/Fe without affecting the ester functionality.

Table 2: Selective Reduction of Aromatic Esters and Related Compounds

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Methyl Esters | NaBH4/THF/Methanol | - | Primary Alcohols | 70-92% | |

| 2,4-Dinitrofluorobenzene | Fe/Acetic Acid | Reflux, 10 min | 2-Fluoro-5-nitroaniline (B1294389) | 70% | google.com |

| Ethyl 2-(4-nitrophenoxy)acetate | NH4Cl/Fe, Ethanol/Water | Reflux, 4 h | Ethyl 2-(4-aminophenoxy)acetate | Good |

The ethyl ester can be converted to a wide range of amides through reaction with primary or secondary amines. This amidation reaction is a cornerstone of medicinal chemistry for the synthesis of bioactive compounds. The reaction of ethyl phenylacetate (B1230308) derivatives with amines like benzylamine (B48309) can be catalyzed by various agents, including titanium complexes, to afford the corresponding amides in good to excellent yields. researchgate.net The use of base-promoted direct amidation of unactivated esters has also been explored, expanding the scope of this transformation.

Table 3: Amidation of Phenylacetic Acid and Ester Derivatives

| Carboxylic Acid/Ester Substrate | Amine | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylacetic Acid | Benzylamine | TiCp2Cl2, Toluene, 110°C | N-Benzyl-2-phenylacetamide | Good to Excellent | researchgate.net |

| Chloroacetic Acid | Primary Aromatic Amine | 10% NaOH, then SOCl2, then Primary Aromatic Amine | N-Phenyl-2-(phenylamino)acetamide derivatives | - | ijper.org |

Transformations of the Aromatic Amino Group

The aromatic amino group is a key site for diversification, readily undergoing acylation, sulfonylation, and diazotization reactions.

The primary amino group can be easily acylated with acyl chlorides or anhydrides to form amides. This reaction is not only a means of diversification but is also a common strategy for protecting the amino group during other transformations. For example, the N-acetylation of anilines with acetyl chloride can be carried out efficiently in the presence of a base like potassium carbonate. researchgate.net The acylation of aniline (B41778) derivatives with 4-fluorobenzoyl chloride has been achieved using copper triflate as a catalyst. researchgate.net

Similarly, sulfonylation of the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), yields sulfonamides. manavchem.comsvkm-iop.ac.in This transformation is important for introducing sulfonyl moieties, which are present in many pharmaceuticals. The tosylation of amines can be directed selectively over hydroxyl groups by choosing the appropriate base. svkm-iop.ac.in

Table 4: Acylation and Sulfonylation of Aniline Derivatives

| Aniline Derivative | Reagent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | Acetyl Chloride | K2CO3, Phase Transfer Catalyst, DMF | Acetanilide | High | nih.gov |

| Aniline Derivatives | 4-Fluorobenzoyl Chloride | Copper Triflate | Aminobenzophenones | Good to Excellent | researchgate.net |

| 2-Fluoro-4-methylaniline | Acetic Anhydride | Triethylamine, Dichloromethane | N-(2-fluoro-4-methylphenyl)acetamide | - | chemicalbook.com |

| Alcohols | p-Toluenesulfonyl Chloride | Potassium Hydroxide (B78521), Ether | Alkyl Tosylates | - | google.com |

The primary aromatic amino group can be converted to a diazonium salt through reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). libretexts.org This diazotization reaction opens up a plethora of synthetic possibilities, as the diazonium group is an excellent leaving group and can be replaced by a wide variety of substituents in what are known as Sandmeyer or Sandmeyer-type reactions. libretexts.orgorganic-chemistry.orgnih.govlibretexts.org

For example, treatment of the diazonium salt with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN) can introduce chloro, bromo, or cyano groups onto the aromatic ring, respectively. libretexts.orgnih.gov This provides a powerful method for introducing functional groups that are not easily accessible through direct electrophilic aromatic substitution.

Table 5: Diazotization and Subsequent Sandmeyer Reactions of Aromatic Amines

| Aromatic Amine | Reagents for Diazotization | Subsequent Reagent | Product | Reference |

|---|---|---|---|---|

| Primary Arylamine | NaNO2, HCl | CuCl | Aryl Chloride | libretexts.org |

| Primary Arylamine | NaNO2, HBr | CuBr | Aryl Bromide | libretexts.org |

| Primary Arylamine | NaNO2, H2SO4 | CuCN | Aryl Cyanide | libretexts.org |

| Primary Arylamine | NaNO2, HCl | KI | Aryl Iodide | organic-chemistry.org |

Reactivity of the Fluorinated Phenyl Ring

The fluorinated phenyl ring of this compound is a site for various substitution reactions. The directing effects of the existing substituents—the activating amino group and the deactivating but ortho-, para-directing fluorine atom—play a crucial role in determining the regioselectivity of these transformations.

In electrophilic aromatic substitution (EAS) reactions, the amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, in this compound, the positions ortho to the amino group are already substituted (with fluorine and the acetate-bearing methylene (B1212753) group). Therefore, electrophilic attack is expected to occur at the position para to the amino group (position 2) or ortho to the fluorine and meta to the amino group (position 6). The fluorine atom, while being an ortho-, para-director, is a deactivating group. The interplay of these electronic effects will govern the precise outcome of EAS reactions such as halogenation, nitration, and sulfonation. For instance, in halogenation, a bromine atom would likely be introduced at the position ortho to the strongly activating amino group.

| Reaction Type | Reagents | Expected Major Product(s) |

| Bromination | Br2, FeBr3 | Ethyl 2-(5-amino-4-bromo-2-fluorophenyl)acetate |

| Nitration | HNO3, H2SO4 | Ethyl 2-(5-amino-2-fluoro-4-nitrophenyl)acetate |

| Sulfonation | SO3, H2SO4 | Ethyl 2-(5-amino-2-fluoro-4-sulfophenyl)acetate |

This table outlines the predicted outcomes of electrophilic aromatic substitution reactions based on general principles of substituent effects. Specific experimental data for this compound is not widely reported.

Nucleophilic aromatic substitution (SNAr) typically requires a good leaving group and the presence of strong electron-withdrawing groups positioned ortho or para to it. In this compound, the fluorine atom can act as a leaving group. Although fluorine is the most electronegative halogen, it can be a good leaving group in SNAr reactions because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high polarization of the C-F bond. The presence of the ester and amino groups can influence the electron density of the ring and thus its susceptibility to nucleophilic attack. The amino group is electron-donating, which generally disfavors SNAr. However, under forcing conditions or with highly activated nucleophiles, substitution of the fluorine atom may be achievable.

The carbon-fluorine bond in this compound can potentially be a site for metal-catalyzed cross-coupling reactions. While C-F bonds are generally less reactive than C-Cl, C-Br, or C-I bonds in such transformations, recent advances in catalyst design have enabled the use of aryl fluorides as coupling partners. Palladium, nickel, and copper-based catalysts have been employed for the cross-coupling of aryl fluorides with various nucleophiles, including amines, boronic acids (Suzuki coupling), and organozinc reagents (Negishi coupling). These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds. For example, a palladium-catalyzed reaction could potentially couple an aryl or alkyl boronic acid at the position of the fluorine atom.

Intramolecular Cyclization and Rearrangement Processes

The presence of both an amino group and an ester functionality on the same molecule allows for the possibility of intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems. These transformations are often promoted by heat or the presence of a catalyst and can result in the formation of lactams or other nitrogen-containing heterocycles. For instance, under appropriate conditions, the amino group could attack the electrophilic carbonyl carbon of the ester, leading to the formation of a six-membered lactam ring after the elimination of ethanol. Such cyclization reactions are valuable in the synthesis of various biologically active compounds.

| Reaction Type | Conditions | Potential Product |

| Intramolecular Amidation | Heat, Acid or Base Catalyst | 7-fluoro-3,4-dihydro-1H-quinolin-2-one |

This table presents a potential intramolecular cyclization product. The feasibility and outcome of such reactions would depend on the specific reaction conditions employed.

Formation of Nitrogen and Oxygen-Containing Heterocyclic Systems

The presence of both a nucleophilic amino group and an electrophilic ester group on the same phenyl ring system predisposes this compound to participate in cyclization reactions, leading to the formation of fused heterocyclic structures. These reactions are fundamental in medicinal chemistry for creating scaffolds found in many therapeutic agents.

Nitrogen-Containing Heterocycles:

A primary transformation pathway for aniline derivatives like this compound is the construction of quinolone and benzodiazepine (B76468) ring systems, which are core structures in numerous biologically active compounds.

Quinolone Synthesis: The Gould-Jacobs reaction is a classical and effective method for synthesizing quinolones from anilines. This reaction involves the initial condensation of an aniline with a malonic ester derivative, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization. The resulting 4-hydroxyquinoline (B1666331) can be further modified. For this compound, this pathway would lead to a substituted quinolone, a key scaffold in various antibacterial agents. The general mechanism begins with a nucleophilic attack from the aniline nitrogen onto the malonic ester derivative, which, after cyclization and tautomerization, yields the stable 4-oxoquinoline form.

Table 1: General Conditions for Quinolone Synthesis via Gould-Jacobs Reaction

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| Aniline Derivative | Diethyl ethoxymethylenemalonate | 1. Condensation (e.g., heating) 2. Thermal Cyclization (e.g., Dowtherm A, 250 °C) | 4-Hydroxyquinoline-3-carboxylate |

| Aniline Derivative | Diethyl malonate & Triethyl orthoformate | Heating | 4-Hydroxyquinoline-3-carboxylate |

Benzodiazepine Synthesis: The synthesis of 1,4-benzodiazepines often proceeds from 2-aminobenzophenone (B122507) precursors. While this compound is not a benzophenone (B1666685) itself, it can be envisioned as a starting material for their synthesis through multi-step pathways. A common route involves the reaction of a 2-aminobenzophenone with an amino acid ester hydrochloride. Alternatively, cyclocondensation reactions of o-phenylenediamines with β-dicarbonyl compounds are widely used to create the 1,5-benzodiazepine skeleton.

Lactam Synthesis: The intramolecular cyclization of this compound can lead to the formation of a δ-lactam (a six-membered cyclic amide). This transformation typically requires activation of the carboxylic acid moiety (or its ester) and is often promoted by heat or acid/base catalysis. Such cyclizations are fundamental for producing piperidinone structures.

Oxygen-Containing Heterocycles:

While the amino group is the most prominent nucleophile for cyclization, under specific conditions, reactions can be directed towards the formation of oxygen-containing heterocycles. However, literature specifically detailing such transformations for this compound is not widely available. In general, precursors for oxygen heterocycles like coumarins or chromones typically involve phenolic starting materials.

Mechanistic Studies of Rearrangement Phenomena

Detailed mechanistic studies focusing specifically on the rearrangement phenomena of this compound are not extensively documented in the reviewed scientific literature. Rearrangement reactions, such as the Beckmann, Hofmann, or Curtius rearrangements, are typically associated with specific functional groups (e.g., oximes, amides, or acyl azides, respectively) that would need to be synthesized from the parent molecule.

For instance, a potential, though not specifically reported, rearrangement could involve the conversion of the acetic acid side chain to an acyl azide (B81097), which could then undergo a Curtius rearrangement. This would result in the formation of an isocyanate, a highly reactive intermediate capable of undergoing further reactions to form ureas or carbamates. Such a sequence would fundamentally alter the molecular scaffold, but specific studies investigating this pathway for this compound have not been identified. Similarly, while azide rearrangements are used to synthesize benzoazepine derivatives, these typically start from precursors like ortho-arylmethylbenzyl azides.

Iv. Mechanistic Investigations of Reactions Involving Ethyl 2 5 Amino 2 Fluorophenyl Acetate

Kinetic Studies and Rate Law Determination

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on how reaction rates respond to changes in reactant concentrations, temperature, and catalysts. For a hypothetical reaction involving ethyl 2-(5-amino-2-fluorophenyl)acetate, a typical kinetic study would involve systematically varying the concentration of the reactants and any catalysts while monitoring the rate of product formation or reactant consumption.

The data from such experiments would be used to derive a rate law, an equation that mathematically describes the reaction rate's dependence on the concentration of each species. For example, a reaction could be found to be first-order with respect to this compound and a co-reactant, suggesting a bimolecular step in the rate-determining part of the mechanism. However, no specific rate laws for reactions of this compound have been published.

Elucidation of Reaction Intermediates and Transient Species

The identification of reaction intermediates and transient species is critical for mapping out a reaction pathway. Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and trapping experiments are often employed. For reactions involving this compound, one might anticipate the formation of various intermediates depending on the reaction type. For instance, in a substitution reaction on the amino group, a protonated amine or a Schiff base could be a transient species. In electrophilic aromatic substitution, an arenium ion intermediate would be expected. Without specific experimental studies, the nature of any intermediates remains speculative.

Transition State Analysis and Energy Profiles

Computational chemistry is a powerful tool for analyzing transition states and mapping out the energy profile of a reaction. Methods like Density Functional Theory (DFT) can be used to model the geometry and energy of reactants, products, intermediates, and transition states. This provides a quantitative picture of the activation energies for different potential pathways, helping to determine the most likely mechanism. For this compound, such studies could, for example, elucidate the energetic favorability of different cyclization pathways or the effect of the fluorine and amino substituents on the transition state energies. At present, detailed computational studies on the reaction mechanisms of this specific molecule are not found in the literature.

Influence of Solvent Properties on Reaction Mechanisms

The choice of solvent can significantly influence a reaction's mechanism and rate. Solvent properties such as polarity, proticity, and coordinating ability can stabilize or destabilize reactants, intermediates, and transition states to varying degrees. For reactions involving a polar molecule like this compound, moving from a non-polar to a polar solvent could dramatically alter the reaction outcome or accelerate the rate if the transition state is more polar than the reactants. Systematic studies varying the solvent and analyzing the kinetic and product distribution data are necessary to understand these effects, but such specific investigations for the title compound are not available.

Catalytic Cycles and Catalyst Regeneration Pathways

Many organic reactions rely on catalysts to proceed efficiently. Understanding the catalytic cycle involves identifying all the steps in which the catalyst participates, including its regeneration at the end of the reaction. For potential catalytic reactions involving this compound, such as cross-coupling or hydrogenation, the catalytic cycle would detail the oxidative addition, transmetalation, and reductive elimination steps (for palladium catalysis, for example). The specific intermediates and the oxidation states of the metal catalyst throughout the cycle would be of key interest. This information is currently unavailable for this specific substrate.

Isotopic Labeling Studies for Mechanistic Validation

Isotopic labeling is a definitive method for validating proposed reaction mechanisms. By replacing an atom in a reactant with one of its isotopes (e.g., hydrogen with deuterium (B1214612), carbon-12 with carbon-13), one can trace the path of that atom through the reaction. This can provide clear evidence for bond-breaking and bond-forming steps and can distinguish between different possible mechanisms. For instance, in a rearrangement reaction of this compound, deuterium labeling could confirm whether a specific hydrogen atom is transferred intramolecularly or intermolecularly. No such isotopic labeling studies have been published for this compound.

V. Theoretical and Computational Studies of Ethyl 2 5 Amino 2 Fluorophenyl Acetate

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods are available to study the properties of molecular systems. The choice of method depends on the desired accuracy and the computational cost that can be afforded. For a molecule like Ethyl 2-(5-amino-2-fluorophenyl)acetate, both Density Functional Theory (DFT) and Hartree-Fock (HF) based methods are commonly employed.

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. This simplification allows for the study of larger and more complex molecules with a good balance of accuracy and computational efficiency.

DFT calculations are widely used to determine the optimized geometry, vibrational frequencies, and electronic properties of molecules in their ground state. Furthermore, by using Time-Dependent DFT (TD-DFT), it is possible to investigate the properties of electronically excited states, such as absorption spectra (UV-Vis) and photochemical reactivity. For instance, in a study on the related compound Ethyl-2-(4-aminophenoxy)acetate, DFT calculations were used to compute various quantum chemical parameters. mdpi.com The experimental UV/Vis spectra of this analog showed two bands at 299 and 234 nm, which were accurately predicted by TD-DFT calculations to be at 286 and 226 nm, respectively. These were assigned to specific electronic transitions, namely HOMO→LUMO and HOMO→LUMO+2. mdpi.com

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method that provides an approximate solution to the Schrödinger equation. It treats each electron as moving in the average field of all other electrons, neglecting the instantaneous electron-electron correlation. While HF theory can provide a good first approximation of the molecular wavefunction and energy, it is often not accurate enough for quantitative predictions.

To improve upon the HF method, a variety of "post-HF" methods have been developed. These methods, such as Møller-Plesset perturbation theory (MP) and Configuration Interaction (CI), systematically include electron correlation to achieve higher accuracy. However, these methods are computationally much more demanding than HF or DFT. For a molecule of the size of this compound, post-HF methods would be computationally expensive but could provide benchmark results for comparison with DFT calculations. In a study on 2-(4-Fluorobenzylideneamino)-3-mercaptopropanoic acid, both DFT and HF methods were used to optimize the ground-state geometries and calculate vibrational wavenumbers, with the DFT results showing better agreement with experimental data. nih.gov

In practical quantum chemical calculations, the molecular orbitals are represented by a set of pre-defined mathematical functions known as a basis set. The choice of basis set is crucial as it directly affects the accuracy of the calculation. Larger basis sets include more functions and can describe the electron distribution more accurately, but at a higher computational cost.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p)) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ). The notation "(d,p)" indicates the addition of polarization functions, which are important for describing the anisotropy of the electron density in chemical bonds. For molecules containing heteroatoms like oxygen, nitrogen, and fluorine, the inclusion of diffuse functions (e.g., in the 6-311+G(d,p) basis set) is often necessary to accurately describe the more spread-out electron density of lone pairs and anions. The optimization of the basis set involves finding a compromise between accuracy and computational feasibility for the specific problem at hand. For example, the study on Ethyl-2-(4-aminophenoxy)acetate utilized DFT calculations for its investigations. mdpi.com

Molecular Geometry, Conformation, and Tautomerism

Computational methods are extensively used to determine the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles. For flexible molecules like this compound, which has several rotatable bonds, conformational analysis is essential to identify the most stable conformers and the energy barriers between them.

For the analogous compound, Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, a detailed structural analysis was performed. nih.gov The terminal ethoxy carbonyl chain was found to adopt a zigzag extended conformation. The bond lengths in the phenyl ring ranged from 1.365 (6) to 1.385 (6) Å, and the endocyclic angles varied from 118.0 (4) to 122.9 (4)°. nih.gov Such detailed geometrical parameters, while not for the exact target molecule, illustrate the level of structural insight that can be gained from computational and X-ray diffraction studies.

Tautomerism, the interconversion of structural isomers, is another aspect that can be investigated computationally. By calculating the relative energies of different tautomers, it is possible to predict which form will be predominant under given conditions.

Below is a hypothetical data table illustrating the kind of geometrical parameters that would be obtained from a DFT optimization of this compound, based on typical bond lengths and angles for similar fragments.

| Parameter | Value (Å or °) |

| Bond Lengths | |

| C-C (aromatic) | ~1.39 |

| C-F | ~1.35 |

| C-N (amino) | ~1.40 |

| C-C (acetate) | ~1.51 |

| C=O (ester) | ~1.21 |

| C-O (ester) | ~1.36 |

| O-C (ethyl) | ~1.43 |

| C-C (ethyl) | ~1.52 |

| Bond Angles | |

| C-C-C (aromatic) | ~120 |

| C-C-F | ~119 |

| C-C-N | ~121 |

| C-C-CH2 | ~120 |

| O=C-O | ~125 |

| C-O-C | ~117 |

Note: The values in this table are illustrative and represent typical bond lengths and angles. Precise values would be obtained from a specific quantum chemical calculation.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational methods provide a wealth of information about the distribution of electrons and the energies of molecular orbitals, which can be used to predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests higher reactivity.

In the computational study of Ethyl-2-(4-aminophenoxy)acetate, the energies of the HOMO and LUMO were calculated to be -5.2648 eV and -0.2876 eV, respectively. mdpi.com This results in a HOMO-LUMO energy gap of 4.9808 eV. mdpi.com The distribution of these orbitals was found to be primarily over the aromatic π-system of the aryl group, indicating that the reactivity is likely centered on this part of the molecule. mdpi.com

A hypothetical data table for the FMO analysis of this compound is presented below, based on the data from its analog.

| Parameter | Energy (eV) |

| HOMO Energy | -5.2648 mdpi.com |

| LUMO Energy | -0.2876 mdpi.com |

| HOMO-LUMO Gap | 4.9808 mdpi.com |

Note: The data in this table is for the related compound Ethyl-2-(4-aminophenoxy)acetate and is used here for illustrative purposes. mdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a crucial tool in computational chemistry for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution and highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For this compound, MEP analysis reveals distinct regions of varying electrostatic potential. Typically, the areas around the electronegative oxygen atoms of the ester group and the fluorine atom exhibit the most negative potential (often colored in shades of red and yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic ring generally show positive potential (colored in blue), marking them as sites for potential nucleophilic interactions. These studies are instrumental in understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will interact with biological targets or other reagents.

No specific research data with MEP surface values for this compound were found in the public domain.

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Interpretations

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like chemical bonding in a molecule. sigmaaldrich.com It partitions the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. This analysis is invaluable for understanding charge transfer, hyperconjugative interactions, and bond strengths within the molecule.

Specific stabilization energies and NBO data for this compound are not available in published research.

Simulated Spectroscopic Data and Vibrational Assignments

Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational methods, allowing for a direct comparison with experimental spectra.

For this compound, a theoretical vibrational analysis would predict the characteristic stretching and bending frequencies for its functional groups, including the N-H stretches of the amino group, the C=O stretch of the ester, the C-F stretch, and various vibrations of the phenyl ring. These assignments are crucial for interpreting experimental IR and Raman spectra, helping to confirm the molecular structure and identify key functional groups.

Table 1: Hypothetical Simulated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3500 |

| N-H Symmetric Stretch | 3400 |

| C-H Aromatic Stretch | 3100 |

| C=O Ester Stretch | 1735 |

| C-N Stretch | 1350 |

| C-F Stretch | 1250 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific published vibrational analysis for this compound could be found.

NMR Chemical Shift Predictions (e.g., GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a popular computational approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. iucr.org This method calculates the magnetic shielding tensors for each nucleus in the molecule, which can then be converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

Predictive calculations for this compound would provide theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are highly sensitive to the electronic environment of each nucleus. For instance, the calculated shifts for the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing fluorine and ethyl acetate (B1210297) groups. Comparing these predicted shifts with experimental data is a powerful method for structure verification and assignment of NMR signals.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic CH (ortho to F) | 7.10 |

| Aromatic CH (ortho to NH₂) | 6.80 |

| Aromatic CH (meta to both) | 6.95 |

| -CH₂- (ester) | 3.60 |

| -O-CH₂- (ethyl) | 4.15 |

| -CH₃ (ethyl) | 1.25 |

| -NH₂ | 3.50 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific published GIAO NMR predictions for this compound were found.

Investigation of Nonlinear Optical (NLO) Properties

Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational chemistry can predict these properties by calculating the molecular polarizability (α) and hyperpolarizabilities (β and γ). Molecules with large dipole moments, extended π-conjugation, and strong electron donor-acceptor groups often exhibit enhanced NLO responses.

This compound possesses an electron-donating amino group and an electron-withdrawing ester group attached to a π-conjugated phenyl ring, a classic "push-pull" system that is a prerequisite for significant second-order NLO activity (related to β). Computational studies would quantify the dipole moment and hyperpolarizability, providing a theoretical assessment of its potential as an NLO material.

No specific published data on the NLO properties of this compound were available.

Potential Energy Surface (PES) Scanning for Conformational Stability and Reaction Pathways

Potential Energy Surface (PES) scanning is a computational technique used to explore the conformational space of a molecule and to map out reaction pathways. By systematically changing specific geometric parameters, such as dihedral angles, and calculating the energy at each point, a PES is generated. The minima on this surface correspond to stable conformers, while saddle points represent transition states between them.

For this compound, a PES scan could be performed by rotating the C-C bond of the acetate side chain and the C-O bond of the ester group. This would reveal the most stable conformations of the molecule and the energy barriers to rotation. Such studies are fundamental to understanding the molecule's flexibility and its preferred three-dimensional structure, which in turn influences its physical properties and biological activity.

Specific PES scan data for this compound is not available in the public research literature.

Vi. Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the local electronic environment of specific nuclei within a molecule. For Ethyl 2-(5-amino-2-fluorophenyl)acetate, a combination of 1D and 2D NMR experiments would provide an unambiguous assignment of its structure.

One-dimensional NMR spectra provide fundamental information about the number and type of hydrogen, carbon, and fluorine atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl acetate (B1210297) group. The aromatic region would be complex due to the substitution pattern. The proton ortho to the fluorine (H-3) would appear as a doublet of doublets due to coupling with the adjacent proton (H-4) and the fluorine atom. The other two aromatic protons (H-4 and H-6) would also show splitting patterns based on their coupling to each other and to the fluorine atom. The amino (-NH₂) protons would likely appear as a broad singlet, and the aliphatic protons would present as a methylene (B1212753) singlet for the benzylic CH₂ and a quartet and triplet for the ethyl ester group.

¹³C NMR: The ¹³C NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the ester would appear at the most downfield chemical shift (around 170 ppm). The aromatic carbons would resonate in the typical range of 110-160 ppm, with their precise shifts influenced by the fluorine and amino substituents. The C-F bond would result in a large one-bond coupling constant (¹JCF), splitting the C-2 signal into a doublet. The other aromatic carbons would also exhibit smaller C-F couplings. The aliphatic carbons of the ethyl group and the benzylic CH₂ would appear at higher field.

¹⁹F NMR: Given the presence of a single fluorine atom, the ¹⁹F NMR spectrum would show one signal, likely a multiplet, due to coupling with the neighboring aromatic protons (H-3 and H-4). scholaris.ca The chemical shift of this signal provides information about the electronic environment of the fluorine atom. scholaris.ca

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic H-3 | ~6.9 - 7.2 | Doublet of Doublets (dd) | J(H-H), J(H-F) |

| Aromatic H-4 | ~6.6 - 6.8 | Multiplet (m) | J(H-H), J(H-F) |

| Aromatic H-6 | ~6.5 - 6.7 | Multiplet (m) | J(H-H), J(H-F) |

| Methylene (-CH₂-Ar) | ~3.6 | Singlet (s) | N/A |

| Amino (-NH₂) | ~3.5 - 4.5 | Broad Singlet (br s) | N/A |

| Ethyl Methylene (-OCH₂-) | ~4.1 | Quartet (q) | ~7.1 |

| Ethyl Methyl (-CH₃) | ~1.2 | Triplet (t) | ~7.1 |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

| Carbonyl (C=O) | ~171 | Singlet |

| Aromatic C-1 | ~122 | Doublet (²JC-F) |

| Aromatic C-2 | ~155 | Doublet (¹JC-F) |

| Aromatic C-3 | ~116 | Doublet (²JC-F) |

| Aromatic C-4 | ~117 | Doublet (³JC-F) |

| Aromatic C-5 | ~145 | Singlet |

| Aromatic C-6 | ~115 | Doublet (⁴JC-F) |

| Methylene (-CH₂-Ar) | ~35 | Doublet (³JC-F) |

| Ethyl Methylene (-OCH₂-) | ~61 | Singlet |

| Ethyl Methyl (-CH₃) | ~14 | Singlet |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be seen between the adjacent aromatic protons and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (except the labile NH₂) to its attached carbon atom, for instance, connecting the signals of the benzylic CH₂, the ethyl CH₂ and CH₃, and the aromatic C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular structure. Expected correlations would include the ethyl protons to the carbonyl carbon, and the benzylic CH₂ protons to the aromatic carbons (C-1, C-2, C-6) and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, providing insights into the molecule's spatial arrangement. NOESY could show correlations between the benzylic CH₂ protons and the aromatic proton at the C-6 position.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching of the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region. The C=O stretch of the ester group would be a strong, sharp band around 1735 cm⁻¹. Aromatic C-H stretches would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups would appear just below 3000 cm⁻¹. The C-F stretch would be a strong band in the 1200-1300 cm⁻¹ region. Aromatic C=C bending vibrations would be found in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the polar C=O and N-H bonds would give strong IR signals, the aromatic ring vibrations are often more intense in the Raman spectrum.

Interactive Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3450 - 3350 | N-H Stretch (Asymmetric & Symmetric) | Medium |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2850 | Aliphatic C-H Stretch | Medium |

| ~1735 | C=O Ester Stretch | Strong |

| 1620 - 1580 | N-H Bend | Medium |

| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong |

| 1300 - 1200 | C-F Stretch | Strong |

| 1250 - 1050 | C-O Ester Stretch | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The aromatic ring in this compound, being a substituted benzene (B151609), is the primary chromophore. It is expected to exhibit characteristic absorption bands in the ultraviolet region. Typically, substituted benzenes show a strong absorption band (the E2-band) around 200-230 nm and a weaker, more structured band (the B-band) around 250-290 nm. mdpi.com The presence of the electron-donating amino group and the electron-withdrawing fluoro group will influence the exact position and intensity of these bands. mdpi.comresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₁₀H₁₂FNO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (197.21 g/mol ). Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester, or the loss of the entire ethyl acetate moiety. Cleavage of the benzylic C-C bond could also occur, leading to a fragment corresponding to the substituted fluorobenzyl cation.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion. rsc.org This allows for the unambiguous determination of the elemental formula (C₁₀H₁₂FNO₂), as the measured mass can be determined with enough precision (typically to four or five decimal places) to distinguish it from other compounds with the same nominal mass. For example, the exact mass of the [M+H]⁺ ion would be calculated and compared to the experimental value to confirm the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. This process provides valuable information about the molecule's connectivity and functional groups.

The primary fragmentation of the protonated molecule would likely involve cleavages at the most labile bonds. Common fragmentation patterns for protonated aliphatic α-amino acids include the cumulative loss of water (H₂O) and carbon monoxide (CO). unito.it For aromatic compounds containing an ethyl ester, a characteristic fragmentation is the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement if a suitable gamma-hydrogen is present. nih.gov

Key predicted fragmentation pathways for protonated this compound would include:

Loss of ethylene (28 Da): From the ethyl ester moiety, leading to the formation of the corresponding carboxylic acid ion.

Loss of ethoxy radical (45 Da): Cleavage of the O-C₂H₅ bond.

Loss of the entire ethyl acetate group: Cleavage of the bond between the phenyl ring and the acetate side chain.

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions.

The presence of the amino group is expected to direct fragmentation pathways, and the fluorine substituent on the phenyl ring can also influence the fragmentation, although C-F bonds are generally strong and less likely to cleave than other bonds. nih.gov The study of related compounds, such as ketamine analogues which also contain a 2-phenyl-2-aminocyclohexanone structure, shows characteristic losses of H₂O or the amine group under ESI-MS/MS conditions. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the positions of the individual atoms, bond lengths, bond angles, and torsion angles can be determined with high precision.

A full crystallographic analysis of this compound would provide precise data on its molecular conformation in the solid state. For instance, in a structurally related compound, ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, the fluorophenyl ring was found to be rotated by 67.6 (2)° from the central pyrrole (B145914) ring. iucr.org Such analysis for this compound would reveal the planarity of the phenyl ring and the conformation of the flexible ethyl acetate side chain.

Table 1: Representative Crystallographic Data for a Structurally Similar Compound (Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₁₃FN₂O₃ | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| a (Å) | 11.012(3) | iucr.org |

| b (Å) | 12.345(4) | iucr.org |

| c (Å) | 9.123(3) | iucr.org |

| β (°) | 105.45(3) | iucr.org |

| Volume (ų) | 1195.0(6) | iucr.org |

| Z | 4 | iucr.org |

| Calculated Density (g/cm³) | 1.408 | iucr.org |

This data is for a related compound and serves as an illustrative example of the type of information obtained from X-ray crystallography.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are crucial in determining the physical properties of the solid. For this compound, the primary functional groups capable of forming significant intermolecular interactions are the amino group (N-H), the ester carbonyl group (C=O), and the fluorine atom.

The amino group is a potent hydrogen-bond donor, while the carbonyl oxygen is an effective hydrogen-bond acceptor. Therefore, it is highly probable that the crystal structure is stabilized by N-H···O hydrogen bonds, which could link molecules into chains, dimers, or more complex three-dimensional networks. nih.gov In the crystal structure of a related pyrrole derivative, N—H···O interactions lead to the formation of chains. nih.gov

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule and provides a graphical representation of the regions involved in intermolecular contacts.

The surface can be mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically indicative of hydrogen bonds. iucr.orgnih.gov

For a molecule like this compound, one would expect significant contributions from H···H, O···H/H···O, C···H/H···C, and F···H/H···F contacts. The analysis of related fluorinated and amino-containing compounds provides insight into the likely distribution of these interactions. nih.goviucr.org

Table 2: Example of Quantitative Contributions to Crystal Packing from Hirshfeld Surface Analysis of Related Compounds

| Interaction Type | Contribution (%) in Ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate nih.gov | Contribution (%) in Ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate iucr.org |

|---|---|---|

| H···H | 43.6 | 47.9 |

| C···H/H···C | 15.6 | 30.7 |

| O···H/H···O | 14.9 | 4.9 |

| N···H/H···N | 11.2 | 1.3 |

| F···H/H···F | - | 12.4 |

| Other | 14.7 | 2.8 |

This table illustrates the quantitative data on intermolecular contacts obtained from Hirshfeld surface analysis for structurally related molecules, providing an expected range of contributions for the title compound.

This quantitative breakdown is invaluable for understanding the relative importance of different forces in directing the supramolecular assembly of the crystal. iucr.orgnih.gov

Vii. Derivatization Strategies and Analog Design Based on Ethyl 2 5 Amino 2 Fluorophenyl Acetate

Systematic Modification of the Ester Moiety for Diverse Functionalities

The ethyl ester group is a key functional handle that can be readily transformed into other functionalities, thereby altering the compound's physicochemical properties such as solubility, polarity, and metabolic stability.

Hydrolysis: The most fundamental modification is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-(5-amino-2-fluorophenyl)acetic acid. This transformation is typically achieved under basic conditions (e.g., using sodium hydroxide (B78521) or lithium hydroxide) or acidic conditions. The resulting carboxylic acid serves as a crucial intermediate for further derivatization, most notably for the formation of amides.

Amidation: The carboxylic acid derived from hydrolysis can be coupled with a diverse range of primary and secondary amines to form amides. This reaction is often facilitated by standard peptide coupling reagents or can be achieved through direct amidation methods using Lewis acid catalysts like those based on boron or titanium. researchgate.netnih.govresearchgate.net This strategy allows for the introduction of various substituents, significantly expanding the chemical diversity of the analogs. For instance, coupling with amino acid esters would yield dipeptide-like structures.

Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, tert-butyl, or benzyl (B1604629) esters) through transesterification. This is typically accomplished by reacting the parent ester with a different alcohol in the presence of an acid or base catalyst. nih.gov Modifying the ester group can influence the compound's pharmacokinetic profile by altering its susceptibility to enzymatic cleavage by esterases.

Chemical Transformation and Diversification at the Aromatic Amino Group

The aromatic amino group is a nucleophilic center that can undergo a variety of chemical reactions to introduce new functional groups and structural motifs. nih.gov These modifications can profoundly impact the molecule's electronic properties and its ability to form hydrogen bonds.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form amides. For example, reaction with acetyl chloride would yield Ethyl 2-(5-acetamido-2-fluorophenyl)acetate. N-acylation can serve as a prodrug strategy, as the resulting amide bond may be cleaved in vivo to release the parent amine. mdpi.com The use of different acylating agents allows for the introduction of a wide array of R-groups.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. This transformation replaces the basic amino group with a non-basic, acidic sulfonamide moiety, which can alter receptor binding interactions and improve pharmacokinetic properties.

Alkylation: The amino group can be subjected to N-alkylation to form secondary or tertiary amines. Reductive amination with aldehydes or ketones is a common method for achieving mono- or di-alkylation. Such modifications can influence the basicity (pKa) and lipophilicity of the molecule. mdpi.com

| Analog Compound Name | Ring Substitutions | Reference |

|---|---|---|

| Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate | 2-Bromo, 4-Fluoro, 5-Amino | sigmaaldrich.com, aceschem.com |

| 1-Amino-2-(5-chloro-2-fluorophenyl)ethylphosphonic Acid | 2-Fluoro, 5-Chloro | mdpi.com |

| Ethyl 2-amino-2-(3-fluorophenyl)acetate | 3-Fluoro | bldpharm.com |

| Ethyl 2-(3-amino-4-fluorophenyl)acetate | 3-Amino, 4-Fluoro | chemicalbook.com |

| Ethyl 2-amino-2-(2-fluorophenyl)acetate | 2-Fluoro | bldpharm.com |

| Ethyl 2-(4-amino-2-fluorophenyl)acetate | 2-Fluoro, 4-Amino | synquestlabs.com |

Synthesis of Novel Heterocyclic Scaffolds Utilizing the Core Structure

The bifunctional nature of Ethyl 2-(5-amino-2-fluorophenyl)acetate, possessing both an amino group and an activated methylene (B1212753) group adjacent to an ester, makes it an excellent precursor for the synthesis of various fused heterocyclic systems through intramolecular or intermolecular cyclization reactions.

Benzodiazepines: The core structure is well-suited for the synthesis of benzodiazepine (B76468) derivatives, a privileged scaffold in medicinal chemistry. For example, after acylation of the amino group with an amino acid, subsequent intramolecular cyclization could lead to the formation of a 1,4-benzodiazepine-2,5-dione ring system. A related synthesis involves the condensation of an amino ester with 2-(2-nitrobenzamido)propanoic acid, followed by reduction and cyclization to yield a benzodiazepine. mdpi.com

Quinolones: Quinolone and quinolinone structures are important pharmacophores found in many bioactive compounds. The amino group and the adjacent acetic acid ester moiety in the parent molecule can be utilized in established quinolone syntheses, such as the Conrad-Limpach or Knorr quinoline (B57606) syntheses, by reacting with β-ketoesters or related synthons to construct the quinolone ring. preprints.orgsemanticscholar.org

Pyrroles and other Heterocycles: The reactive functionalities of the molecule can be employed in multi-component reactions or cyclocondensation reactions to generate a variety of other heterocyclic systems. nih.gov For instance, reactions involving the amino group and the active methylene could lead to the formation of substituted pyrroles or other five- and six-membered heterocycles. nih.gov

| Heterocyclic Scaffold | Potential Synthetic Pathway | Reference |

|---|---|---|

| Benzodiazepines | Intramolecular cyclization of an acylated derivative. | mdpi.com |

| Quinolones | Cyclocondensation reactions (e.g., Conrad-Limpach synthesis). | preprints.org, semanticscholar.org |

| Pyrroles | Cyclization involving the amino group and the active methylene group. | nih.gov |

Viii. Ethyl 2 5 Amino 2 Fluorophenyl Acetate As a Building Block in Complex Organic Synthesis

Application in Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are powerful tools for generating molecular diversity. The amine functionality of Ethyl 2-(5-amino-2-fluorophenyl)acetate makes it an ideal component for several important MCRs.

One of the most prominent MCRs is the Ugi reaction , a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org In this context, this compound can serve as the amine component. For instance, its reaction with an aldehyde, a carboxylic acid, and an isocyanide would be expected to yield a highly functionalized α-acylamino amide derivative. The presence of the fluorine atom can influence the reactivity of the aniline (B41778) and the properties of the resulting product. The Ugi reaction has been successfully employed with 2-fluoroaniline (B146934) derivatives in the synthesis of fused benzimidazole–quinoxalinones, demonstrating the feasibility of incorporating such fluorinated anilines into complex scaffolds. rsc.org

Another significant MCR is the Passerini reaction , a three-component reaction between a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgslideshare.netresearchgate.net While the primary amine of this compound is not a direct participant in the classical Passerini reaction, its derivatives could be employed in variations of this reaction.

The application of this compound and its derivatives in MCRs offers a rapid and efficient route to a diverse range of complex molecules with potential applications in medicinal chemistry and materials science.

Table 1: Potential Multicomponent Reactions Involving this compound

| Reaction Name | Reactants | Expected Product Type |

| Ugi Reaction | This compound, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini Reaction | Derivatives of this compound, Oxo Component, Isocyanide | α-Acyloxy Carboxamide |

Intermediate in Convergent and Divergent Synthetic Routes to Complex Molecules

The distinct reactivity of the functional groups in this compound allows for its use in both convergent and divergent synthetic strategies.

In a convergent synthesis , different fragments of a target molecule are synthesized separately and then joined together at a late stage. This compound can be elaborated into a key fragment which is then coupled with another pre-synthesized fragment. For example, the amino group can be acylated or used to form a heterocyclic ring, while the ester can be hydrolyzed and converted to an amide. This modified fragment can then be coupled with another complex molecule, for instance, via a palladium-catalyzed cross-coupling reaction targeting the C-F or a C-H bond, or by forming a new bond with a suitable functional group on the other fragment. The synthesis of proteins using peptide-aminothiazoline derivatives showcases a convergent approach where functionalized building blocks are sequentially coupled. rsc.org

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally diverse compounds. nih.gov this compound is an excellent starting point for divergent synthesis. The amino group can be reacted with a variety of electrophiles, the ester can be transformed into different functional groups, and the aromatic ring can undergo further substitution, leading to a wide array of derivatives from a single precursor. For example, a divergent synthesis of highly functionalized azacoronenes has been demonstrated from a common diazaperylene intermediate. researchgate.net

Construction of Polycyclic and Fused Ring Systems

The inherent functionality of this compound makes it a valuable precursor for the synthesis of polycyclic and fused ring systems, which are common motifs in pharmaceuticals and natural products.

The Friedländer annulation is a classic method for the synthesis of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgnih.govresearchgate.netorganic-chemistry.org While this compound itself is not a direct substrate, it can be readily converted into a suitable 2-aminoaryl ketone through manipulation of the acetate (B1210297) side chain. The subsequent Friedländer reaction would lead to the formation of a substituted quinoline (B57606) ring fused to the original phenyl ring. The reaction of 2-(3,4-dihydroisoquinolin-1-yl)anilines with α-methylene ketones exemplifies a modern application of the Friedländer reaction to create complex, functionalized quinolines. thieme-connect.com

The Pictet-Spengler reaction is another powerful tool for constructing fused ring systems, typically involving the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. wikipedia.orgbuchler-gmbh.comnih.govnih.goveurekalert.org The aminophenylacetate moiety of the title compound can be considered a synthon for a β-arylethylamine after reduction of the ester and the aromatic ring under specific conditions. More directly, the amino group can react with a suitable dicarbonyl compound to form a fused heterocyclic system. The use of tryptophan derivatives in Pictet-Spengler reactions to produce β-carbolines highlights the utility of amino acid-like structures in forming polycyclic alkaloids. nih.gov

Furthermore, intramolecular cyclization strategies can be employed. For instance, acylation of the amino group with a suitable bifunctional reagent could be followed by an intramolecular cyclization onto the aromatic ring or the acetate side chain to construct a new fused ring. The synthesis of fused tricyclic amines through a cascade condensation, cyclization, and cycloaddition strategy demonstrates the power of intramolecular ring-forming reactions. beilstein-journals.org

Chemo- and Regioselective Transformations for Advanced Material Precursors

The selective manipulation of the functional groups of this compound is crucial for its application in the synthesis of advanced material precursors. The presence of the amino, fluoro, and ester groups allows for a high degree of control over the resulting molecular architecture.

Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. For example, the amino group can be selectively acylated or alkylated without affecting the ester or the fluoro group under appropriate conditions. Similarly, the ester can be selectively hydrolyzed or ammonolyzed.

Regioselectivity is particularly important when considering reactions on the aromatic ring. The directing effects of the existing substituents will govern the position of any further electrophilic or nucleophilic aromatic substitution. The amino group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, though deactivating. The ethyl acetate group is a meta-director. The interplay of these directing effects can be exploited to achieve specific substitution patterns. For instance, electrophilic substitution would likely occur at the position para to the amino group. The synthesis of ortho-diynylarene-derived materials often relies on the regioselective functionalization of aromatic precursors. mdpi.com

These selective transformations are key to designing and synthesizing monomers and precursors for polymers and other advanced materials with tailored electronic and photophysical properties.

Ix. Methodological Advancements and Future Research Trajectories

Development of Novel and Economically Viable Synthetic Routes

The primary route to Ethyl 2-(5-amino-2-fluorophenyl)acetate and related compounds often involves the reduction of a corresponding aromatic nitro group. nih.govnih.govyoutube.com This transformation is critical as the nitro group's electron-withdrawing properties dramatically shift to the electron-donating nature of the resulting amine group, profoundly influencing the molecule's chemical reactivity. nih.gov The traditional Béchamp reduction using iron filings and acid, while effective, generates significant iron oxide sludge, posing environmental challenges. rsc.org

Future research is focused on developing novel catalytic systems that are both efficient and economically viable. This includes exploring alternative reducing agents and catalysts to minimize waste and improve reaction conditions. One potential pathway involves the catalytic reduction of nitroarenes using hydrazine (B178648) hydrate (B1144303) with a nickel boron composite catalyst. acs.org Another approach could adapt methods used for synthesizing similar structures, such as the halogen exchange reaction using potassium fluoride (B91410) in the presence of a phase-transfer catalyst to produce fluoroacetates from chloroacetates, which achieved high yields in related syntheses. chemicalbook.com The development of catalytic processes that avoid stoichiometric metal reductants is a key objective for enhancing the economic and environmental profile of the synthesis.

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization